molecular formula C34H69NO B14421845 N-Hexadecyloctadecanamide CAS No. 81126-74-1

N-Hexadecyloctadecanamide

Cat. No.: B14421845
CAS No.: 81126-74-1
M. Wt: 507.9 g/mol
InChI Key: OSPMNGSJOLCRIG-UHFFFAOYSA-N
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Description

N-Hexadecyloctadecanamide, also known as C34H69NO, is a long-chain fatty acid amide. This compound is characterized by its unique structure, which consists of a hexadecyl group (C16) and an octadecyl group (C18) linked by an amide bond. It is a white, waxy solid at room temperature and is known for its hydrophobic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexadecyloctadecanamide typically involves the reaction of hexadecanoic acid (palmitic acid) with octadecanamine (stearylamine) under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors where the reactants are combined and heated under controlled conditions. The product is then purified through recrystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Hexadecyloctadecanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the amide to a more reactive intermediate.

Major Products Formed

    Oxidation: Hexadecanoic acid and octadecanoic acid.

    Reduction: Hexadecylamine and octadecylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-Hexadecyloctadecanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study amide bond formation and reactions.

    Biology: The compound is studied for its role in biological membranes and its interactions with proteins.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its hydrophobic nature.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Hexadecyloctadecanamide exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

Similar Compounds

    N-Hexadecanamide: Similar structure but with a shorter chain length.

    N-Octadecanamide: Similar structure but with a different chain length.

    N-Eicosanamide: Longer chain length compared to N-Hexadecyloctadecanamide.

Uniqueness

This compound is unique due to its specific chain length combination, which provides distinct physical and chemical properties. Its ability to integrate into lipid membranes and influence their properties makes it particularly valuable in research related to membrane biology and drug delivery.

Properties

CAS No.

81126-74-1

Molecular Formula

C34H69NO

Molecular Weight

507.9 g/mol

IUPAC Name

N-hexadecyloctadecanamide

InChI

InChI=1S/C34H69NO/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34(36)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3,(H,35,36)

InChI Key

OSPMNGSJOLCRIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCC

Origin of Product

United States

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